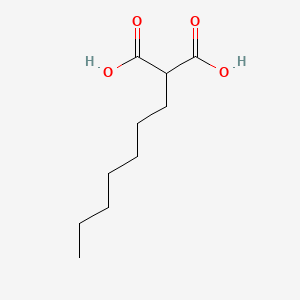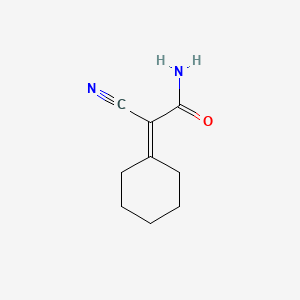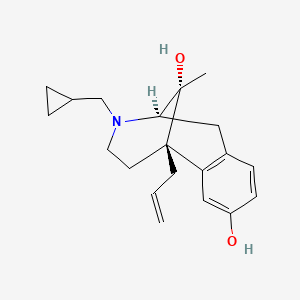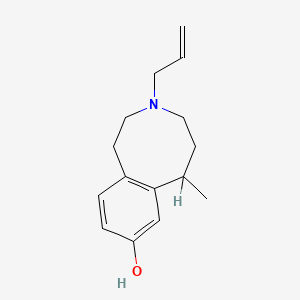
Acide n-heptylmalonique
Vue d'ensemble
Description
n-Heptylmalonic acid, a derivative of malonic acid, is a compound of interest due to its unique chemical structure and properties. Malonic acid derivatives are crucial in various synthetic and analytical chemistry applications, including the synthesis of other complex molecules.
Synthesis Analysis
The synthesis of n-Heptylmalonic acid and related derivatives often involves the formation of aminomalonic acid derivatives through specific coordination complexes or reactions with amines. Studies have reported on the synthesis of various malonic acid derivatives, highlighting the versatility of these compounds in forming complex structures and their reactivity under different conditions (Birse et al., 1988).
Molecular Structure Analysis
The molecular structure of malonic acid derivatives, including n-Heptylmalonic acid, can be characterized by techniques such as X-ray crystallography. For instance, studies on related compounds, like benzylmalonic acid, have provided insights into the conformation of the carboxylic groups and the overall molecular geometry (Lepore et al., 1975).
Chemical Reactions and Properties
Malonic acid derivatives participate in various chemical reactions, highlighting their chemical properties. For example, the decarboxylation of these compounds can lead to the formation of different products, depending on the reaction conditions and the structure of the starting material (Clark, 1975). Additionally, reactions involving malonic acid derivatives can result in the formation of chelate complexes, indicating their potential in coordination chemistry (Appleton et al., 1990).
Physical Properties Analysis
The physical properties of n-Heptylmalonic acid, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For example, insights into the supramolecular features and hydrogen bonding patterns of related dicarboxylic acids provide valuable information on their physical characteristics and how these properties influence their reactivity and applications (Dey et al., 2016).
Chemical Properties Analysis
The chemical properties of n-Heptylmalonic acid, including its reactivity with other compounds and potential for forming complexes, are central to its applications in synthesis and materials science. The reactivity of malonic acid derivatives with peptides, amino acids, and other substrates underscores their utility in biochemical and pharmaceutical research (Smyth et al., 1964).
Applications De Recherche Scientifique
Métabolisme des acides aminés
Acide n-heptylmalonique : joue un rôle dans le métabolisme des acides aminés, qui sont essentiels à la synthèse des protéines et à divers processus métaboliques. Des modifications du métabolisme des acides aminés peuvent être indicatives de diverses maladies, notamment des troubles métaboliques et le cancer {svg_1}. La recherche sur l'implication de l'This compound pourrait permettre de mieux comprendre ces affections et de développer des thérapies ciblées.
Biosynthèse des flavonoïdes
Les flavonoïdes sont des métabolites secondaires présents dans les plantes qui jouent un rôle important dans la défense des plantes et la nutrition humaine. L'This compound est impliqué dans les voies de biosynthèse des flavonoïdes {svg_2}. Comprendre son rôle pourrait améliorer la production de flavonoïdes, qui présentent des avantages potentiels pour la santé et des applications agricoles.
Analyse des phytohormones
Les phytohormones régulent la croissance et le développement des plantes. L'This compound peut être utilisé dans les méthodes analytiques de détection et de quantification des phytohormones {svg_3}. Cela peut aider à comprendre la physiologie des plantes et à améliorer les rendements des cultures.
Recherche sur les enzymes protéolytiques
Les enzymes protéolytiques sont essentielles en biologie moléculaire pour diverses applications, notamment la synthèse de peptides et la digestion des protéines. L'This compound pourrait être important pour étudier l'activité et la stabilité de ces enzymes {svg_4}, ce qui a des implications en biotechnologie et en pharmacologie.
Applications thérapeutiques
This compound : peut avoir des applications thérapeutiques en raison de son implication dans le métabolisme des acides aminés. Il pourrait être un candidat pour le traitement de maladies telles que le cancer et l'inflammation {svg_5}. La recherche dans ce domaine pourrait conduire au développement de nouveaux médicaments et stratégies de traitement.
Études sur la croissance des plantes
En recherche agricole, l'This compound pourrait être important pour étudier la croissance des plantes dans diverses conditions de stress {svg_6}. Il pourrait influencer les voies métaboliques qui aident les plantes à s'adapter aux stress environnementaux, contribuant ainsi au développement de variétés de cultures résistantes au stress.
Recherche sur la nutrition des sols
This compound : pourrait jouer un rôle dans la dynamique des nutriments du sol, affectant la disponibilité des nutriments essentiels pour l'absorption par les plantes {svg_7}. La recherche dans ce domaine peut conduire à l'amélioration des pratiques de gestion des nutriments et à l'augmentation de la fertilité des sols.
Mécanisme D'action
Target of Action
n-Heptylmalonic acid, also known as 2-heptylmalonate or 2-heptylpropanedioate , is a medium-chain fatty acid
Biochemical Pathways
n-Heptylmalonic acid is likely involved in fatty acid metabolism, given its classification as a medium-chain fatty acid . Fatty acids play a crucial role in energy production, acting as substrates for beta-oxidation, a process that generates acetyl-CoA, which can then enter the citric acid cycle for further energy production.
Propriétés
IUPAC Name |
2-heptylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-2-3-4-5-6-7-8(9(11)12)10(13)14/h8H,2-7H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFZWUJOBANROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226902 | |
| Record name | n-Heptylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Heptylmalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
760-54-3 | |
| Record name | 2-Heptylpropanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptylpropanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Heptylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Heptylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEPTYLPROPANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4AF7W5PDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[4-Amino-2-(ethylamino)-5-thiazolyl]-phenylmethylidene]propanedinitrile](/img/structure/B1196989.png)


![1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone](/img/structure/B1196993.png)
![3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid](/img/structure/B1196995.png)
![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1196996.png)




